molecular formula C8H8O3 B160493 3-Methoxybenzoic acid CAS No. 586-38-9

3-Methoxybenzoic acid

Cat. No.: B160493
CAS No.: 586-38-9
M. Wt: 152.15 g/mol
InChI Key: XHQZJYCNDZAGLW-UHFFFAOYSA-N
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Description

m-Methoxybenzoic acid, also known as 3-methoxybenzoic acid or m-anisic acid, is an organic compound with the molecular formula C8H8O3. It is a derivative of benzoic acid where a methoxy group is substituted at the meta position of the benzene ring. This compound is a white crystalline solid that is soluble in organic solvents like ethanol and ether but insoluble in water .

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution reaction of a compound A (such as a halogenated benzoic acid) with sodium methylate in methanol under inert gas protection. The reaction is carried out at temperatures ranging from 80-150°C and pressures of 0.18-1.4 MPa.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted benzoic acids.

Scientific Research Applications

m-Methoxybenzoic acid has a wide range of applications in scientific research:

Safety and Hazards

3-Methoxybenzoic acid is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing dust, mist, gas, vapors, and spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Mechanism of Action

Target of Action

3-Methoxybenzoic acid, also known as m-Anisic acid, is a methoxybenzoic acid that is benzoic acid substituted by a methoxy group at position 3 It’s known to be used in the synthesis and characterization of 3-methoxybenzoates of europium (iii) and gadolinium (iii) .

Mode of Action

It has been used in the conversion of aromatic carboxylic acids into methyl esters and reduction to the corresponding primary alcohols using a sodium borohydride-thf-methanol system . This suggests that it may interact with its targets through esterification and reduction reactions.

Biochemical Pathways

A study has shown that methoxylated benzoic acids can be bioconverted to hydroxylated derivatives . This suggests that this compound may be involved in methoxy to hydroxy conversion pathways in certain anaerobic bacteria.

Pharmacokinetics

Its molecular weight of 1521473 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Given its use in the synthesis of 3-methoxybenzoates of europium (iii) and gadolinium (iii) , it may have potential applications in the field of materials science and medical imaging.

Biochemical Analysis

Biochemical Properties

3-Methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis and characterization of 3-methoxybenzoates of europium (III) and gadolinium (III)

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, it can inhibit seed germination and root growth by restraining glycolysis and the oxidative pentose phosphate pathway . This indicates its potential impact on cellular functions and its utility in agricultural applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s ability to modulate enzyme activity and gene expression is essential for its role in various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability can vary, affecting its efficacy in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in mouse anaphylaxis models, oral administration of 2-hydroxy-3-methoxybenzoic acid (a derivative) dose-dependently attenuated allergic reactions . This highlights the importance of dosage in determining the compound’s therapeutic and toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it is metabolized by specific bacterial strains, indicating its role in microbial metabolism . Understanding these pathways is crucial for its application in biotechnology and medicine.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. These interactions are essential for its accumulation and activity in target tissues .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in cellular processes and its potential therapeutic applications .

Properties

IUPAC Name

3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQZJYCNDZAGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
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DSSTOX Substance ID

DTXSID2060410
Record name Benzoic acid, 3-methoxy-
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Molecular Weight

152.15 g/mol
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Physical Description

White odorless powder; [Alfa Aesar MSDS], Solid, white crystals, practically odourless
Record name 3-Methoxybenzoic acid
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Boiling Point

170.00 to 172.00 °C. @ 10.00 mm Hg
Record name 3-Methoxybenzoic acid
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Solubility

soluble in boiling water, organic solvents, freely soluble (in ethanol)
Record name 3-Methoxybenzoic acid
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Vapor Pressure

0.0015 [mmHg]
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CAS No.

586-38-9
Record name 3-Methoxybenzoic acid
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Record name 3-METHOXYBENZOIC ACID
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Record name 3-Methoxybenzoic acid
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Melting Point

110.5 °C
Record name 3-Methoxybenzoic acid
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Synthesis routes and methods I

Procedure details

Part D: Preparation of 2-[5-(3-Fluoro-2′-methanesulfonyl-biphenyl-4-ylcarbamoyl)-3-trifluoromethyl-pyrazol-1-yl]-5-methoxy-benzoic acid. 2-[5-(3-Fluoro-2′-methanesulfonyl-biphenyl-4-ylcarbamoyl)-3-trifluoromethyl-pyrazol-1-yl]-5-methoxybenzoic acid methyl ester (1.70 g, 2.80 mmol) was dissolved in methanol (22 mL), 1N sodium hydroxide (5.8 mL) was added, and the solution refluxed for 6 hours. The reaction was cooled to ambient temperature and diluted with water (30 mL). 3N hydrochloric acid was added to adjust the pH to 2, and the resulting precipitate collected by filtration. The solid was dried under vacuum in a desiccator to give 1.45 g (86%) of (3-fluoro-2′-methanesulfonyl-biphenyl-4-ylcarbamoyl)-3-trifluoromethyl-pyrazol-1-yl]-5-methoxy-benzoic acid. 1H NMR (CD3OD) δ 8.12 (dd, J=1.5, 8.1 Hz, 1H), 7.86 (t, J=8.4 Hz, 1H), 7.70 (dt, J=1.5, 7.7 Hz, 1H), 7.61 (dt, J=1.5, 7.7 Hz, 1H), 7.37 (m, 3H), 7.25 (dd, J=2.2, 11.7 Hz, 1H) 7.16 (m, 3H) 3.87 (s, 3H), 2.67 (s, 3H).
Name
2-[5-(3-Fluoro-2′-methanesulfonyl-biphenyl-4-ylcarbamoyl)-3-trifluoromethyl-pyrazol-1-yl]-5-methoxy-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[5-(3-Fluoro-2′-methanesulfonyl-biphenyl-4-ylcarbamoyl)-3-trifluoromethyl-pyrazol-1-yl]-5-methoxybenzoic acid methyl ester
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1.7 g
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22 mL
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Synthesis routes and methods II

Procedure details

To a mixture of diisopropylamine (2.92 ml) and tetrahydrofuran (17.5 ml), at -78°, under nitrogen, was added 1.17 M n-butyllithium (16.3 ml). After stirring for 15 min, a solution of 4-[5-[3-(dimethylcarbamoyl)propyl]-1-propylindol-3-ylmethyl]-3-methoxybenzoic acid (3.8 g) in tetrahydrofuran (50 ml) was added. The reaction was allowed to warmed to -30° and stirred for 45 min. Methyl iodide (2.71 ml) was added and the mixture stirred for 90 min. The reaction was quenched with saturated ammonium chloride (100 ml) and the organic layer was partitioned between ethyl acetate and saturated ammonium chloride. The organic phase was washed (saturated ammonium chloride, water), dried (MgSO4), and evaporated. The residue was dissolved in saturated sodium bicarbonate. The solution was washed with diethyl ether and acidified to pH 2 with 6N hydrochloric acid. The product was extracted into ethyl acetate, and the organic layer was dried (MgSO4) The solvent was evaporated and the residue was triturated with hexane, powderized and vacuum dried at 40° for 18 hr to afford 4-[5-[3-dimethylcarbamoyl)butyl]1-propylindol-3-ylmethyl]-3methoxybenzoic acid (2.95 g, 75%) as a pale pink solid; mp 60.0°-64.0°.
Quantity
2.92 mL
Type
reactant
Reaction Step One
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17.5 mL
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solvent
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16.3 mL
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Name
4-[5-[3-(dimethylcarbamoyl)propyl]-1-propylindol-3-ylmethyl]-3-methoxybenzoic acid
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3.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2.71 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 1 N solution of NaOH (6.15 mL; 6.14 mmol) was added dropwise to a solution of 4-(aminomethyl)-3-methoxybenzoic acid methyl ester C (1.2 g; 6.14 mmol) in MeOH (25 mL) heated at 40° C. After stirring 8 h at 45° C. the solution was stirred over night at room temperature. A 1 N solution of NaOH (0.6 mL; 0.6 mmol) was added and the mixture heated at 40° C. for 4 h. The solution was concentrated, acidified with 1 N HCl (8 mL; 8 mmol), extracted with EtOAc (2×10 mL) then the aqueous layer was concentrated to 15 mL. This solution (pH 4.5) was cooled at 0° C. and Et3N (936 μL; 6.75 mmol) was added (pH 11). A solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (3.04 g; 9 mmol) in MeCN (30 mL) was added dropwise (final pH 9) and a white solid precipitated. After stirring 1 h at room temperature the solid was filtered, suspended in 1N HCl (15 mL) and the suspension was stirred for 30 min. The solid was filtered to provide 4-[[[9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-methoxybenzoic acid E as a white solid (275 mg; 0.7 mmol).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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